Alogliptin Impurity 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alogliptin Impurity 12, also known as ®-2-((3-Methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, is a chemical compound that is often found as an impurity in the pharmaceutical ingredient alogliptin. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The presence of impurities like this compound is critical to monitor due to potential genotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Alogliptin Impurity 12 involves several synthetic routes. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline. These bases are used in the synthesis of alogliptin and can lead to the formation of impurities . The reaction conditions typically involve the use of a mixture of water and methanol as the mobile phase, with ammonium acetate and formic acid as additives .
Industrial Production Methods: In industrial settings, the production of alogliptin and its impurities is controlled through stringent quality control measures. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and quantify the levels of impurities during the synthesis process . The separation is performed on specific columns, and the mobile phase is carefully prepared to ensure the accurate detection of impurities .
Chemical Reactions Analysis
Types of Reactions: Alogliptin Impurity 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Alogliptin Impurity 12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods . In biology and medicine, it is studied for its potential genotoxic effects and its role in the synthesis of pharmaceutical ingredients . In the industry, it is used for quality control and assurance during the production of alogliptin .
Mechanism of Action
The mechanism of action of Alogliptin Impurity 12 is closely related to its parent compound, alogliptin. Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . By inhibiting DPP-4, alogliptin increases the levels of active incretins, which helps in glycemic control . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Alogliptin Impurity 12 can be compared with other impurities found in alogliptin, such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These compounds are also considered potentially genotoxic and are monitored during the synthesis of alogliptin . The uniqueness of this compound lies in its specific structure and the conditions under which it is formed. Similar compounds include other impurities that share electrophilic functional groups and pose similar genotoxic risks .
Properties
CAS No. |
2749281-73-8 |
---|---|
Molecular Formula |
C25H25N5O3 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O3/c1-28-23(31)14-22(30(25(28)33)16-20-11-6-5-10-19(20)15-26)29-13-7-12-21(17-29)27-24(32)18-8-3-2-4-9-18/h2-6,8-11,14,21H,7,12-13,16-17H2,1H3,(H,27,32)/t21-/m1/s1 |
InChI Key |
YJMNTJGSDFBRQM-OAQYLSRUSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.